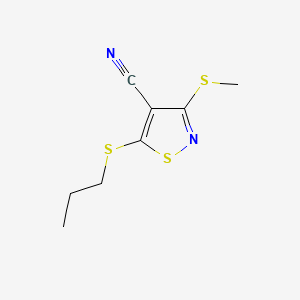
4-Isothiazolecarbonitrile, 3-(methylthio)-5-(propylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile is an organic compound characterized by the presence of both methylthio and propylthio groups attached to an isothiazole ring with a carbonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The isothiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups would yield sulfoxides or sulfones, while reduction of the carbonitrile group would produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit essential enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)propionic acid: A thia fatty acid with a methylthio substituent, known for its role in methionine metabolism and as a phytotoxin.
3-(Methylthio)propanol: An aroma constituent in wines, synthesized from 3-(methylthio)propanal.
3-(Methylthio)propylamine: A compound with similar structural features, used in various chemical applications.
Uniqueness
3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile is unique due to the combination of its functional groups and the isothiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
37572-29-5 |
|---|---|
Molecular Formula |
C8H10N2S3 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
3-methylsulfanyl-5-propylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N2S3/c1-3-4-12-8-6(5-9)7(11-2)10-13-8/h3-4H2,1-2H3 |
InChI Key |
XQOPRFISYFTQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(=NS1)SC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
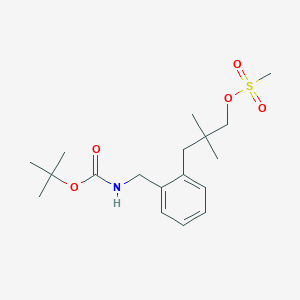

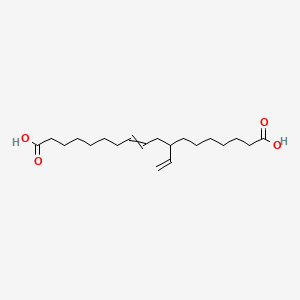
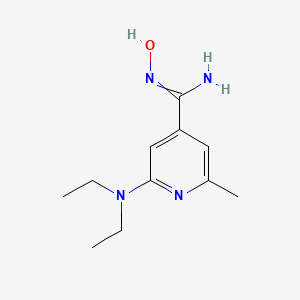

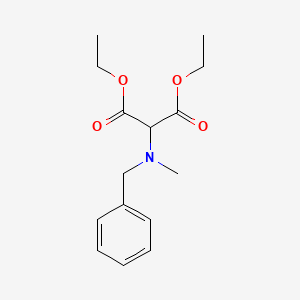
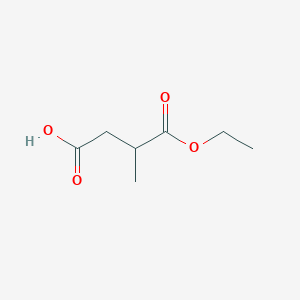

![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)

